

## discovery and histor

Author: Be

## Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methylquinazoline

Cat. No.: B046745

An In-Depth Technical Guide to **2-(Chloromethyl)-4-methylquinazoline**: Synthesis, Reactivity, and Applications

## Introduction: A Cornerstone of Modern Medicinal Chemistry

**2-(Chloromethyl)-4-methylquinazoline** is a halogenated heterocyclic organic compound that has emerged as a pivotal intermediate in the landscape of biologically active molecules. The compound's true synthetic value, however, lies in the highly reactive chloromethyl group (-CH<sub>2</sub>Cl) positioned at the

While it has no known natural sources, this synthetically produced compound is of immense interest to researchers, particularly for its indispensable chemical properties, and applications, tailored for professionals in drug development and chemical research.

## Physicochemical and Structural Data

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory or industrial setting.

Property	Value
CAS Number	109113-72-6
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClN <sub>2</sub>
Molecular Weight	192.64 g/mol
Appearance	White to off-white or pale yellow crystalline solid
Melting Point	61-65 °C
Solubility	Sparingly soluble in water; soluble in chloroform
Storage Conditions	Keep in a dark place under an inert atmosphere

Below is a diagram illustrating the chemical structure of **2-(Chloromethyl)-4-methylquinazoline**.

Chemical :

## Historical Context and Synthesis

The development of **2-(Chloromethyl)-4-methylquinazoline** is a direct result of extensive research into quinazoline-based heterocycles, which began in the late 20th and early 21st centuries, driven by the need for efficient access to bioactive compounds.[1]

## Prevailing Synthetic Methodology: The Cyclization Route

The most common and industrially scalable synthesis of **2-(Chloromethyl)-4-methylquinazoline** involves a cyclization reaction between o-aminoacetophenone and the relative simplicity of post-reaction work-up, making it suitable for large-scale production.[4]

The causality behind this choice of reagents is clear:

- o-Aminoacetophenone provides the necessary aminophenyl ketone backbone that will form the benzene ring and part of the pyrimidine ring of the target molecule.
- Chloroacetonitrile serves as the source for the C2 carbon and the attached chloromethyl group, which is the key reactive site for subsequent derivatization.

- Hydrogen Chloride (HCl) gas acts as a crucial catalyst, protonating intermediates to facilitate the intramolecular cyclization and dehydration steps to

Workflow for the p

## Detailed Experimental Protocol: Optimized Cyclization

The following protocol is a self-validating system, optimized for high yield and purity.[4]

- Reaction Setup:** To a 250mL three-necked flask equipped with a mechanical stirrer and a gas inlet, add o-aminoacetophenone (e.g., 27.0g, 0.20 m
- Cooling:** Stir the mixture and cool it in an ice bath to approximately 10°C.[4]
- Catalyst Introduction:** Bubble dry hydrogen chloride (HCl) gas through the mixture or add a hydrochloric acid solution dropwise while ensuring the i
- Reaction:** Maintain the reaction at 10°C for a period of 20 hours to ensure complete conversion.[4]
- Work-up:** Once the reaction is complete, pour the mixture into a pre-cooled (0°C) 50% sodium hydroxide solution (approx. 450mL) to neutralize the
- Isolation and Purification:** Stir the resulting slurry at 5°C for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly w
- Final Product:** Recrystallize the crude product from a solvent system such as acetonitrile/petroleum ether to yield a high-purity (typically >98%) soli

## Alternative Synthetic Routes

Other synthetic pathways have been reported but are generally less favored for industrial applications. These include routes starting from anthranilic : challenges and safety hazards.[1][4]

## Chemical Reactivity and Core Applications

The synthetic utility of **2-(Chloromethyl)-4-methylquinazoline** is overwhelmingly dictated by the reactivity of its chloromethyl group.[3] This group fu methylquinazoline moiety onto a wide range of nucleophiles, including amines, thiols, and alcohols.

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General SN:

## Pivotal Role in Drug Synthesis: The Case of Linagliptin

The most prominent application of **2-(Chloromethyl)-4-methylquinazoline** is as a key starting material (KSM) in the synthesis of Linagliptin.[4][5][6] by an amine nucleophile from another complex heterocyclic fragment, forming a crucial carbon-nitrogen bond that links the two main parts of the final ingredient (API).[6][13]

## Applications in Anticancer Research

The quinazoline scaffold is prevalent in a number of approved anticancer drugs, such as gefitinib and erlotinib, which act as epidermal growth factor r Researchers utilize its reactive handle to synthesize libraries of 2-(substituted-aminomethyl)-4-methylquinazoline derivatives. By varying the nucleopt



## Sources

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